molecular formula C14H19NOS B5856883 4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine

4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine

Cat. No. B5856883
M. Wt: 249.37 g/mol
InChI Key: AMMOMAORSKJZTH-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine, commonly known as MPTP, is a synthetic compound that has been used extensively in scientific research. The compound is known for its unique chemical structure and has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

MPTP is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopamine neurons and causes selective neurodegeneration in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models has been shown to replicate many of the biochemical and physiological changes seen in human Parkinson's disease. These include the loss of dopamine-producing neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor deficits.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be well-controlled and predictable. However, there are also limitations to its use, including its toxicity and the fact that it only replicates some of the features of Parkinson's disease.

Future Directions

There are several potential future directions for research involving MPTP. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool for studying the neurobiology of addiction and other neurological disorders. Additionally, there is ongoing research into the potential use of MPTP as a biomarker for Parkinson's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of MPTP involves the reaction of 2-methoxybenzaldehyde with propenal in the presence of a thiomorpholine catalyst. The resulting product is then purified using various techniques, including chromatography and recrystallization.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in scientific research. One of the primary uses of MPTP is in the field of neuroscience, where it has been used to induce Parkinson's disease in animal models. MPTP is also used in the study of drug addiction and has been shown to produce behavioral and neurochemical effects similar to those seen with cocaine and amphetamines.

properties

IUPAC Name

4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-16-14-7-3-2-5-13(14)6-4-8-15-9-11-17-12-10-15/h2-7H,8-12H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMOMAORSKJZTH-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[3-(2-Methoxyphenyl)-2-propen-1-yl]thiomorpholine

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